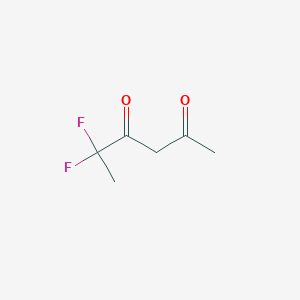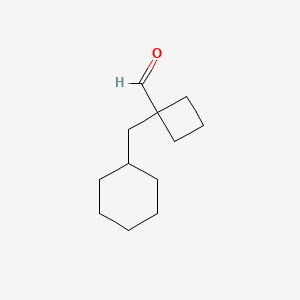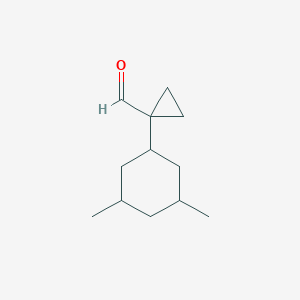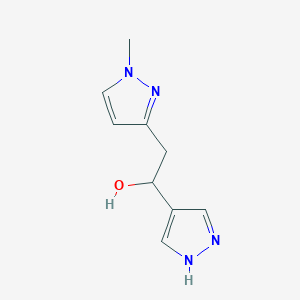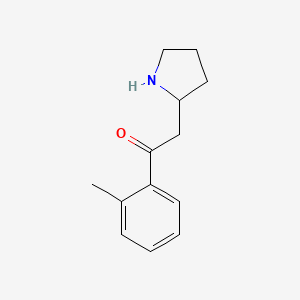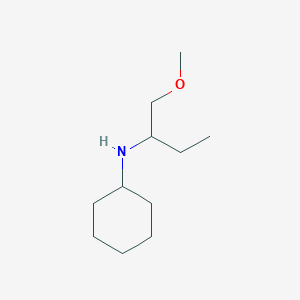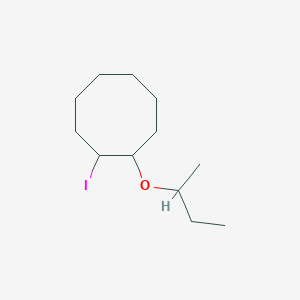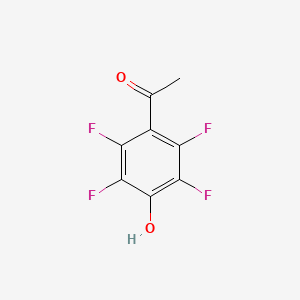
1-(2,3,5,6-Tetrafluoro-4-hydroxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3,5,6-Tetrafluoro-4-hydroxyphenyl)ethan-1-one is a fluorinated aromatic ketone with the molecular formula C8H4F4O2 and a molecular weight of 208.11 g/mol . This compound is characterized by the presence of four fluorine atoms and a hydroxyl group attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 1-(2,3,5,6-Tetrafluoro-4-hydroxyphenyl)ethan-1-one typically involves the fluorination of hydroxyacetophenone derivatives. One common method includes the reaction of 4-hydroxyacetophenone with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions . Industrial production methods may involve the use of continuous flow reactors to ensure precise control over reaction parameters and to achieve high yields.
Chemical Reactions Analysis
1-(2,3,5,6-Tetrafluoro-4-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,3,5,6-Tetrafluoro-4-hydroxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: It is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3,5,6-Tetrafluoro-4-hydroxyphenyl)ethan-1-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
1-(2,3,5,6-Tetrafluoro-4-hydroxyphenyl)ethan-1-one can be compared with other fluorinated aromatic ketones such as:
1-(3,5-Difluoro-2-hydroxyphenyl)ethan-1-one: Lacks two fluorine atoms compared to the target compound, resulting in different reactivity and properties.
1-(2,3,4,5-Tetrafluoro-4-hydroxyphenyl)ethan-1-one: Similar structure but with different fluorine atom positions, affecting its chemical behavior.
The unique arrangement of fluorine atoms in this compound imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H4F4O2 |
|---|---|
Molecular Weight |
208.11 g/mol |
IUPAC Name |
1-(2,3,5,6-tetrafluoro-4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H4F4O2/c1-2(13)3-4(9)6(11)8(14)7(12)5(3)10/h14H,1H3 |
InChI Key |
LWRKIWGVOONOCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C(=C1F)F)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-Bromophenyl)-1H-imidazol-2-yl]ethan-1-amine](/img/structure/B13302523.png)
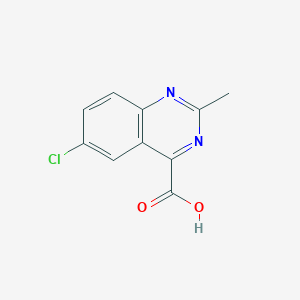
![2-[(4-Ethylcyclohexyl)amino]propan-1-ol](/img/structure/B13302531.png)
![(1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine](/img/structure/B13302537.png)
![7-Ethyl-2,6-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13302541.png)
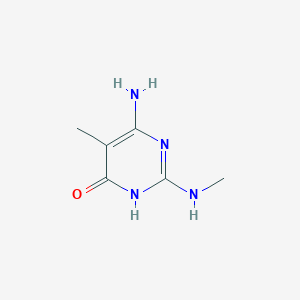
![2-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13302554.png)
